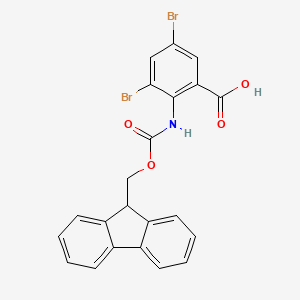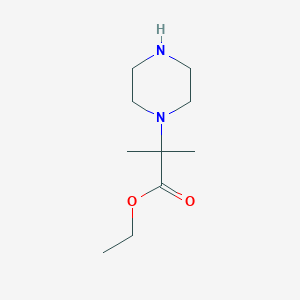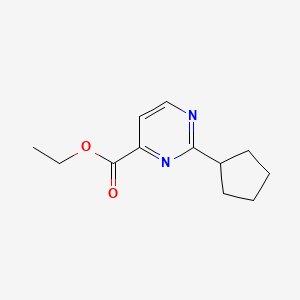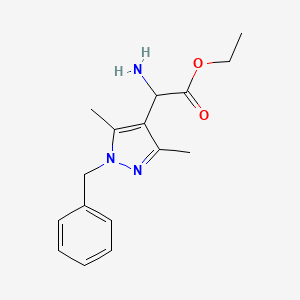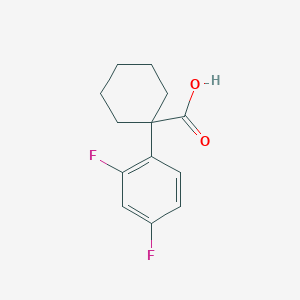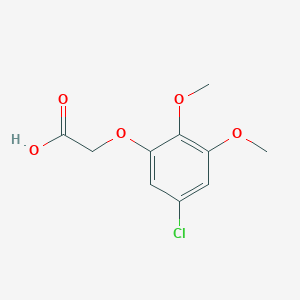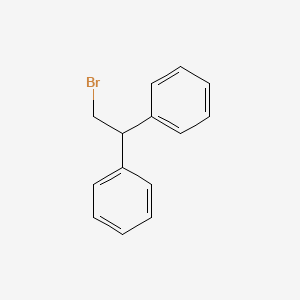
(2-Bromoethane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromoethane-1,1-diyl)dibenzene” is a chemical compound with the molecular formula C14H13Br. It consists of two benzene rings connected by a 1,1-diyl bridge, where each carbon atom in the bridge is substituted with a bromine atom . This compound is also known by other names, including:
- (2-bromo-1-phenylethyl)benzene
- 1,1-diphenyl-2-bromoethane
- 1-bromo-2,2-diphenylethane
- 2,2-diphenylethyl bromide
Méthodes De Préparation
Synthetic Routes: The synthetic routes for “(2-Bromoethane-1,1-diyl)dibenzene” involve bromination reactions. One common method is the bromination of diphenylethylene (CAS#: 530-48-3) using bromine or a brominating agent. The reaction proceeds as follows:
Diphenylethylene+Bromine→this compound
Industrial Production: Industrial production methods typically involve large-scale bromination reactions using appropriate catalysts and conditions. specific industrial processes for this compound are not widely documented.
Analyse Des Réactions Chimiques
Reactions: “(2-Bromoethane-1,1-diyl)dibenzene” can undergo various reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl group.
Arylation Reactions: The compound can serve as an arylating agent in coupling reactions.
Bromine: Used for bromination reactions.
Strong Bases: Used for deprotonation in substitution reactions.
Hydrogenation Catalysts: Employed in reduction reactions.
Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives, while reduction leads to the corresponding ethyl-substituted compound.
Applications De Recherche Scientifique
“(2-Bromoethane-1,1-diyl)dibenzene” finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Materials Science: For functional materials and polymers.
Medicinal Chemistry: Potential drug candidates.
Mécanisme D'action
The exact mechanism of action remains an area of ongoing research. its reactivity and structural features suggest potential interactions with biological targets.
Comparaison Avec Des Composés Similaires
“(2-Bromoethane-1,1-diyl)dibenzene” shares similarities with other dibromoethane derivatives, but its unique bridged structure sets it apart.
Propriétés
Formule moléculaire |
C14H13Br |
|---|---|
Poids moléculaire |
261.16 g/mol |
Nom IUPAC |
(2-bromo-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13Br/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
RWWBIXFAJZCCQX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CBr)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


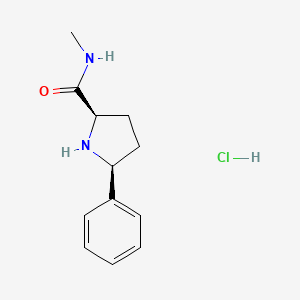

![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
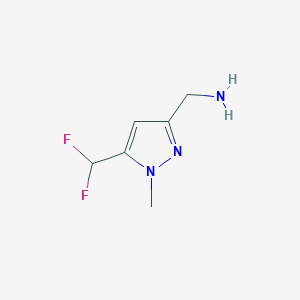
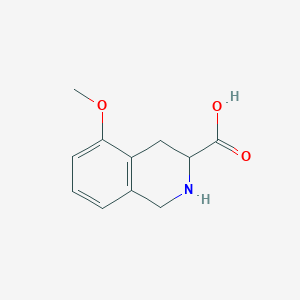
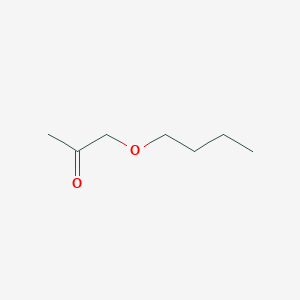
![(R)-3-(3-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B13540825.png)
